GRK Inhibitor Scaffold Identity: 5-Propyl DHPM vs. 5-Aryl DHPMs
Vendor technical datasheets specifically identify 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one as a G protein-coupled receptor kinase (GRK) inhibitor scaffold . This functional designation distinguishes it from 5-aryl-substituted DHPMs, which are classically associated with α1a adrenoceptor antagonism (as in compounds 12, 30, and 103 from Nagarathnam et al.) and calcium channel modulation [1]. The 5-propyl substitution pattern directs this compound toward GRK engagement, whereas 5-aryl substitution drives adrenoceptor pharmacology. This target class divergence represents a binary selection criterion for researchers developing GRK-focused assays.
| Evidence Dimension | Functional target class association based on substitution pattern |
|---|---|
| Target Compound Data | 5-propyl substitution → GRK inhibitor scaffold designation |
| Comparator Or Baseline | 5-aryl substitution → α1a adrenoceptor antagonist activity (Ki in nanomolar range for lead compounds) |
| Quantified Difference | Qualitative divergence in target class (GRK vs. GPCR/adrenoceptor) |
| Conditions | Inferred from vendor functional annotation and published DHPM SAR literature |
Why This Matters
This functional classification enables users to select the appropriate DHPM chemotype for their intended target class—GRK-directed tool compound development versus adrenoceptor pharmacology—without cross-target interference.
- [1] Nagarathnam D, Miao SW, Lagu B, et al. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 1. Structure-activity relationship in dihydropyrimidinones. J Med Chem. 1999;42(23):4764-4777. View Source
